molecular formula C21H23N3OS B395184 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 443863-07-8

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B395184
CAS No.: 443863-07-8
M. Wt: 365.5g/mol
InChI Key: AECLCPPRRANGDB-UHFFFAOYSA-N
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Description

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an allyl group, a phenoxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is unique due to its combination of an allyl group, a phenoxy group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

The compound 4-allyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (CAS Number: 443863-07-8) is a synthetic derivative of the triazole class, notable for its diverse biological activities. Triazole derivatives have garnered attention in medicinal chemistry due to their potential applications as antibacterial, anticancer, and antidepressant agents. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3OS , with a molecular weight of approximately 373.49 g/mol . The compound features a unique structure comprising an allyl group, a phenoxy group, and a triazole ring. The thiol group (-SH) enhances its reactivity and biological activity through various mechanisms.

Key Features of the Compound

FeatureDescription
Molecular FormulaC21H23N3OS
Molecular Weight373.49 g/mol
Functional GroupsAllyl group, Phenoxy group, Triazole ring, Thiol group

Antibacterial Activity

Research has established that 1,2,4-triazole derivatives , including this compound, exhibit significant antibacterial properties. Studies show that these compounds can effectively inhibit the growth of various bacterial strains, which is crucial in addressing antibiotic resistance issues globally.

Case Study: Antibacterial Testing

In vitro tests conducted on several triazole derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Significant inhibitory effects were observed.
  • Escherichia coli : The compound showed moderate activity compared to standard antibiotics like gentamicin .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Its cytotoxic effects were evaluated using the MTT assay against different cancer cell lines.

Research Findings on Anticancer Activity

A study reported that derivatives of triazole-thiol exhibited selective cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The following table summarizes the cytotoxic effects observed:

Cell LineIC50 Value (μM)Selectivity
Human Melanoma (IGR39)< 12High
Triple-Negative Breast (MDA-MB-231)< 15Moderate
Pancreatic Carcinoma (Panc-1)< 20Low

Other Biological Activities

In addition to antibacterial and anticancer properties, triazole derivatives are also being explored for their antidepressant effects. The structural characteristics of triazoles contribute to their interaction with neurotransmitter receptors, potentially leading to mood-enhancing effects.

Synthesis of the Compound

The synthesis of this compound involves multiple steps that require careful optimization to achieve high yields and purity. The general approach includes:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to create the triazole structure.
  • Introduction of Functional Groups : Incorporating the allyl and phenoxy groups through nucleophilic substitution reactions.
  • Thiol Group Addition : Introducing the thiol group which is crucial for biological activity.

Properties

IUPAC Name

3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-4-14-24-19(22-23-20(24)26)15-25-18-12-10-17(11-13-18)21(2,3)16-8-6-5-7-9-16/h4-13H,1,14-15H2,2-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECLCPPRRANGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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